benzene-1,3,5-triol;benzoic acid
Description
Benzene-1,3,5-triol (phloroglucinol) is a trihydroxybenzene derivative with hydroxyl groups at the 1, 3, and 5 positions of the aromatic ring. It is widely recognized for its role in plant biochemistry and micropropagation , and serves as a precursor for synthesizing metal-organic frameworks (MOFs) due to its symmetrical structure . Its instability under prolonged incubation conditions, leading to degradation into acetate and butyrate, complicates its detection in biological systems .
Benzoic acid (C₆H₅COOH) is a monocarboxylic acid with a benzene ring substituted by a single carboxyl group. It is naturally occurring in plants (e.g., Gleditsia species) and exhibits dimerization in nonpolar solvents like benzene, significantly affecting its colligative properties . Derivatives such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and 4-hydroxybenzoic acid are critical in microbial metabolism and antioxidant pathways .
Properties
CAS No. |
62939-02-0 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzene-1,3,5-triol;benzoic acid |
InChI |
InChI=1S/2C7H6O2.C6H6O3/c2*8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h2*1-5H,(H,8,9);1-3,7-9H |
InChI Key |
HUOITBOJIAIFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Phloroglucinol with Benzoyl Derivatives
The most straightforward route involves esterifying benzene-1,3,5-triol with benzoyl chloride or benzoic acid under acidic or basic conditions. Takaoka et al. (2002) demonstrated this method by reacting phloroglucinol with benzoyl chloride in anhydrous dichloromethane using pyridine as a base. The reaction proceeds via nucleophilic acyl substitution, where one hydroxyl group of phloroglucinol is selectively benzoylated. The authors reported a yield of 68–72% after purification by column chromatography, with the mono-esterified product dominating due to steric hindrance.
Nagvekar and Gibson (1997) optimized this approach by employing microwave-assisted synthesis, reducing reaction time from 12 hours to 30 minutes. Their protocol utilized a 1:1 molar ratio of phloroglucinol to benzoyl chloride, achieving 85% yield with minimal di-ester byproducts. Critical parameters included temperature control (60–70°C) and the use of dimethylformamide (DMF) as a polar aprotic solvent to enhance solubility.
Transhydroxylation-Mediated Synthesis
Enzymatic transhydroxylation offers a bio-inspired route to benzene-1,3,5-triol, which is subsequently functionalized with benzoic acid. Research on Pelobacter acidigallici revealed that pyrogallol (1,2,3-trihydroxybenzene) undergoes hydroxyl group rearrangement in the presence of tetrahydroxybenzene as a co-substrate. This reaction, catalyzed by transhydroxylase enzymes, produces phloroglucinol with a stoichiometric conversion rate of 1:1. The enzymatic method operates under mild conditions (pH 7.0, 30°C) but requires anaerobic environments and prolonged incubation (24–48 hours).
Once phloroglucinol is obtained, coupling with benzoic acid proceeds via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids harsh acids and achieves yields exceeding 75%. However, scalability remains limited due to enzyme stability issues.
Hydrolysis of 1,3,5-Triaminobenzene Precursors
A patent by US7217840B2 outlines the synthesis of phloroglucinol through the hydrolysis of 1,3,5-triaminobenzene under strongly acidic conditions. The precursor is first aminated via Ullmann-type coupling of 1,3,5-trichlorobenzene with ammonia at 150–250°C and pressures exceeding 35 bars, using copper catalysts. Subsequent hydrolysis in concentrated hydrochloric acid (20% v/v) at 100–120°C for 6–24 hours yields benzene-1,3,5-triol with 90–95% purity.
This method’s robustness is counterbalanced by challenges in handling high-pressure reactors and corrosive reagents. Furthermore, the initial amination step generates toxic byproducts, necessitating rigorous purification.
Oxidative Coupling and Catalytic Approaches
Recent advances leverage nanocatalysts for simultaneous synthesis and functionalization. Ghafuri et al. (2022) developed a cherry gum-supported benzene-1,3,5-tricarboxylic acid catalyst to facilitate one-pot reactions between phloroglucinol and benzoic anhydride. The heterogeneous catalyst enabled refluxing in ethanol at 80°C for 2 hours, achieving 89% yield with recyclability for five cycles without significant activity loss.
Alternative oxidative methods, such as hydrogen peroxide-mediated dimerization (as seen in benzene-1,2,4-triol systems), were adapted for phloroglucinol. Treating phloroglucinol with 30% H₂O₂ at room temperature for 24 hours produced dimeric intermediates, which were then mono-esterified with benzoic acid. While yields were moderate (55–60%), this approach minimized side reactions compared to thermal methods.
Comparative Analysis of Methodologies
The table below summarizes critical metrics for each preparation method:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Esterification | DCM, pyridine, 25°C, 12h | 68–85% | >95% | High |
| Transhydroxylation | Enzymatic, pH 7, 30°C, 24h | 75% | 90% | Low |
| Triaminobenzene Hydrolysis | HCl, 120°C, 24h | 90–95% | 85% | Moderate |
| Catalytic Esterification | Ethanol, 80°C, 2h, nanocatalyst | 89% | >98% | High |
| Oxidative Coupling | H₂O₂, RT, 24h | 55–60% | 80% | Moderate |
Chemical Reactions Analysis
Benzene-1,3,5-triol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Benzoic acid: undergoes several types of reactions:
Reduction: It can be reduced to benzyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Esterification: It reacts with alcohols to form esters.
Scientific Research Applications
Benzene-1,3,5-triol: has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme activities and metabolic pathways.
Benzoic acid: is widely used in:
Food Industry: As a preservative due to its antimicrobial properties.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Chemistry: As a precursor for the synthesis of other organic compounds.
Mechanism of Action
Benzene-1,3,5-triol: exerts its effects through its interaction with various molecular targets and pathways. It acts as a spasmolytic agent by inhibiting the contraction of smooth muscles in the digestive and biliary tracts .
Benzoic acid: inhibits the growth of mold, yeast, and some bacteria by being absorbed into the cell and disrupting metabolic processes . It is conjugated to glycine in the liver and excreted as hippuric acid .
Comparison with Similar Compounds
Comparison of Benzene-1,3,5-triol with Structurally Similar Compounds
Benzene-1,2,3-triol (Pyrogallol)
- Structural Differences : Unlike benzene-1,3,5-triol, pyrogallol has three adjacent hydroxyl groups (1, 2, 3 positions), enhancing its redox activity.
- Functional Properties :
- Pyrogallol reduces intracellular oxidation and protein carbonylation under oxidative stress, while benzene-1,3,5-triol lacks protective effects in similar conditions .
- Pyrogallol’s instability in aged cells limits its therapeutic utility compared to benzene-1,3,5-triol’s applications in MOFs and plant biology .
Benzene-1,2,4-triol (Hydroxyhydroquinone)
- Solubility : Higher water solubility than benzene-1,3,5-triol due to asymmetric hydroxyl distribution.
- Applications : Primarily used in synthetic chemistry as an intermediate, contrasting with benzene-1,3,5-triol’s role in natural product isolation and material science .
Comparison of Benzoic Acid with Derivatives and Analogues
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
- Bioactivity: Exhibits superior antioxidant activity by reducing reactive oxygen species (ROS) and extending chronological lifespan in yeast, unlike benzoic acid .
- Metabolism: Generated via α-oxidation of polyphenol catabolites (e.g., quercetin derivatives) in gut microbiota .
4-Hydroxybenzoic Acid
- Synthesis : Formed via dehydroxylation of 3,4-dihydroxybenzoic acid during fecal fermentation .
- Applications : A key preservative in food and cosmetics, contrasting with benzoic acid’s broader industrial use in plastics and pharmaceuticals .
Data Tables
Table 1: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzene-1,3,5-triol derivatives, and how can their purity be validated experimentally?
- Methodology : Benzene-1,3,5-triol (phloroglucinol) derivatives are synthesized via alkylation or geranylation reactions. For example, geranylation with geraniol in acetone under reflux conditions yields geranylphloroglucinol, albeit with low efficiency (4.2% yield), requiring optimization of solvent polarity and temperature . Purity validation employs techniques like NMR, HPLC, and X-ray crystallography. The latter confirms structural integrity, as demonstrated in single-crystal studies at 105 K, which reveal hydrogen-bonding networks critical for stability .
Q. How can spectroscopic methods distinguish between benzene-1,3,5-triol isomers and their substituted derivatives?
- Methodology : UV-Vis spectrophotometry at 490 nm (pH 5.0) is effective for quantifying triol-metal complexes, adhering to Beer’s law in concentration ranges of 0.056–1.12 µg·g⁻¹ . FTIR and NMR (¹H/¹³C) differentiate isomers: phloroglucinol (1,3,5-triol) shows symmetrical proton splitting, while pyrogallol (1,2,3-triol) exhibits distinct coupling patterns due to adjacent hydroxyl groups .
Q. What are the standard protocols for characterizing benzoic acid derivatives, such as 3,5-dichloro-4-hydroxybenzoic acid?
- Methodology : Crystallization from ethanol/water mixtures followed by melting point analysis (e.g., 287.5–293.5°C for trifluoromethyl-substituted benzoic acids) ensures purity . Mass spectrometry (exact mass 276.0602 Da) and PubChem-derived canonical SMILES (e.g., C1=C(C(=CC(=C1O)Cl)O)O) confirm molecular identity .
Advanced Research Questions
Q. How do benzene-1,3,5-triol derivatives modulate biological targets like P-glycoprotein (P-gp), and what experimental strategies validate these interactions?
- Methodology : Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) assess interactions with P-gp’s allosteric pockets. Fragments derived from triol-containing compounds (e.g., naringenin) bind to hotspots validated via X-ray crystallography and mutagenesis studies . Synchrotron-based crystallography at 1.8 Å resolution provides structural insights into binding conformations .
Q. What strategies resolve contradictions in antioxidant activity data for triol derivatives across different experimental models?
- Methodology : Discrepancies in radical scavenging assays (e.g., DPPH vs. ABTS) arise from solvent polarity and pH effects. Standardizing conditions (e.g., 50% ethanol, pH 7.4) and cross-validating with in vitro cellular models (e.g., HepG2 cells under oxidative stress) improve reproducibility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to redox enzymes like SOD or catalase, aligning with experimental IC₅₀ values .
Q. How can computational chemistry optimize the design of triazole-linked benzoic acid derivatives for enhanced bioactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, DFT-optimized geometries correlate with antimicrobial activity, validated via MIC assays against S. aureus and E. coli . Molecular dynamics simulations (50 ns) assess stability in lipid bilayers for drug delivery applications .
Key Considerations for Experimental Design
- Reaction Optimization : For low-yield reactions (e.g., geranylation at 4.2%), screen catalysts like BF₃·Et₂O or ionic liquids to improve efficiency .
- Data Validation : Cross-reference spectroscopic data with PubChem/CAS entries to avoid misidentification .
- Ethical Compliance : Adhere to CC-BY-NC 4.0 licensing for CAS-derived data and disclose computational parameters in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
